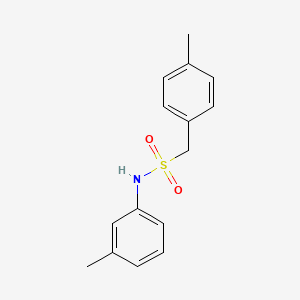
N-(3-methylphenyl)-1-(4-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-(3-methylphenyl)-1-(4-methylphenyl)methanesulfonamide, also known as MMB or 3,4-Methylenedioxy-N-methylamphetamine, is a psychoactive drug that belongs to the amphetamine class. MMB is a derivative of MDMA, which is commonly known as ecstasy. MMB is a relatively new compound and has not been extensively studied yet. However, research has shown that MMB has potential therapeutic applications in treating various mental health disorders.
Wirkmechanismus
N-(3-methylphenyl)-1-(4-methylphenyl)methanesulfonamide acts on the central nervous system by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. By increasing the levels of serotonin, this compound can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
Research has shown that this compound has a range of biochemical and physiological effects. This compound can increase heart rate, blood pressure, and body temperature. It can also cause changes in appetite and sleep patterns. Additionally, this compound can cause feelings of euphoria, empathy, and emotional openness.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylphenyl)-1-(4-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, this compound has a high potential for abuse and addiction, which can limit its use in research.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylphenyl)-1-(4-methylphenyl)methanesulfonamide. One area of interest is the potential therapeutic applications of this compound in treating mental health disorders. Research has shown promising results in this area, and further studies are needed to determine the effectiveness and safety of this compound for these applications. Another area of interest is the long-term effects of this compound on the brain and body. As this compound is a relatively new compound, more research is needed to determine its long-term effects and potential risks. Finally, there is a need for more research on the mechanism of action of this compound and how it differs from other amphetamines. This information can help to develop more effective and targeted treatments for mental health disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-1-(4-methylphenyl)methanesulfonamide has been investigated for its potential therapeutic applications in treating various mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Studies have shown that this compound has a unique mechanism of action, which makes it different from other amphetamines. This compound acts as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. This mechanism of action is similar to that of traditional antidepressants such as Prozac and Zoloft.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-6-8-14(9-7-12)11-19(17,18)16-15-5-3-4-13(2)10-15/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCJXYQZXBIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



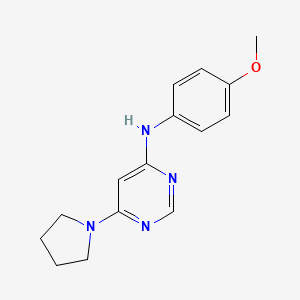
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4427022.png)
amine hydrochloride](/img/structure/B4427029.png)
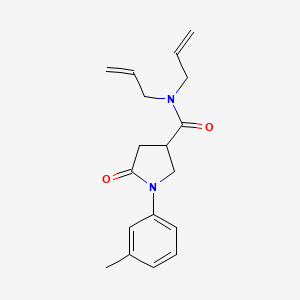
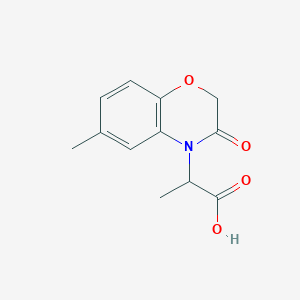
![8-[4-(4-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4427048.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4427049.png)
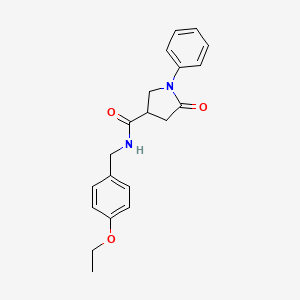
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(4-fluorophenyl)urea](/img/structure/B4427058.png)
![N-1,3-benzodioxol-5-yl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4427068.png)
![1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427088.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4427104.png)
![3-(2-furyl)-6-[5-methyl-3-(2-thienyl)-4-isoxazolyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4427105.png)